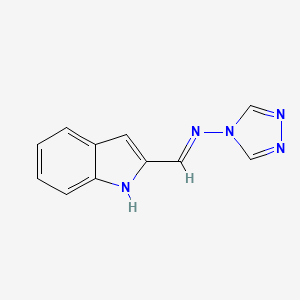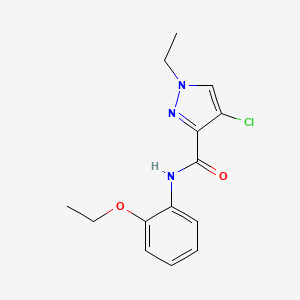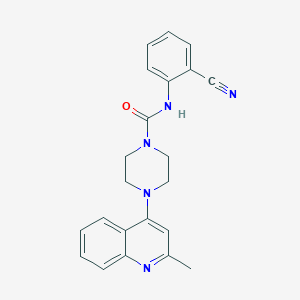![molecular formula C17H24N2O4S B6097881 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. PSC-833 has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal.
作用機序
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting P-gp, a transmembrane protein that is overexpressed in various cancer cell lines and contributes to multidrug resistance. P-gp functions as an efflux pump, transporting various drugs and xenobiotics out of cells and reducing their intracellular concentration. This compound binds to P-gp and prevents its ATP-dependent efflux activity, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of P-gp-mediated drug efflux, increased intracellular drug accumulation, and enhanced cytotoxicity of various chemotherapeutic agents. This compound has also been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents and improve their bioavailability. This compound can also be used to study the mechanisms of drug resistance and to develop new strategies for overcoming it. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, including:
1. Development of new P-gp inhibitors with improved potency and selectivity.
2. Investigation of the mechanisms of drug resistance and the role of P-gp in cancer cell biology.
3. Development of new drug delivery systems that can improve the intracellular accumulation of drugs and overcome drug resistance.
4. Clinical trials to evaluate the safety and efficacy of this compound in cancer therapy and drug delivery.
5. Investigation of the potential use of this compound in other diseases, such as infectious diseases and neurological disorders.
In conclusion, this compound is a potent inhibitor of P-gp that has potential applications in cancer therapy, drug delivery, and drug resistance reversal. Further research is needed to fully understand its mechanisms of action and to develop new strategies for overcoming drug resistance.
合成法
The synthesis of 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine involves several steps, starting with the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with morpholine and sodium hydride to yield this compound. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal. In cancer therapy, this compound has been shown to enhance the efficacy of various chemotherapeutic agents, including doxorubicin, paclitaxel, and etoposide, by inhibiting P-gp-mediated drug efflux. This compound has also been investigated for its potential use in drug delivery systems, as it can increase the intracellular accumulation of drugs and improve their bioavailability.
特性
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-2-1-3-9-18)16-6-4-15(5-7-16)14-24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQIZSXSACIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)